molecular formula C11H15N3S2 B2717834 5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 433701-69-0

5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2717834
CAS No.: 433701-69-0
M. Wt: 253.38
InChI Key: RLMSXADPWFACKT-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine is a versatile chemical compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with a propan-2-ylsulfanyl group.

Properties

IUPAC Name

5,6-dimethyl-2-propan-2-ylsulfanylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-5(2)15-11-13-9(12)8-6(3)7(4)16-10(8)14-11/h5H,1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMSXADPWFACKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[2,3-d]pyrimidine intermediate.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidine family exhibit significant anticancer properties. Studies have demonstrated that 5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study: Leukemia Cells

A study investigated the effects of this compound on acute biphenotypic leukemia MV4-11 cells. The results revealed substantial growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, indicating its potential as a therapeutic agent in leukemia treatment.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Similar thieno[2,3-d]pyrimidine derivatives have exhibited activity against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

In vitro studies have tested this compound against several pathogens, revealing minimum inhibitory concentration (MIC) values that are significantly lower than those of standard antibiotics. This suggests its potential as an alternative treatment for bacterial infections.

Enzyme Inhibition

This compound may inhibit specific enzymes involved in critical cellular signaling pathways. This property is beneficial for developing targeted therapies in cancer and other diseases where enzyme dysregulation is prevalent.

Summary Table of Biological Activities

Activity Description Case Study Reference
Anticancer Induces apoptosis and inhibits proliferation in cancer cell linesStudy on MV4-11 leukemia cells
Antimicrobial Effective against various bacterial strains and fungiIn vitro studies showing low MIC values
Enzyme Inhibition Inhibits enzymes involved in cellular signaling pathwaysMechanistic studies on enzyme interactions

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its precise mode of action and optimizing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl-acetic acid
  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylthio-acetic acid
  • 4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl-acetic acid

Uniqueness

Compared to similar compounds, 5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of a thieno[2,3-d]pyrimidine core and a propan-2-ylsulfanyl group.

Biological Activity

5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C11H15N3S
  • Molecular Weight : 253.4 g/mol
  • CAS Number : 433701-69-0

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit specific enzymes involved in nucleotide metabolism, which are crucial for cellular proliferation and survival.
  • Antimicrobial Activity : The compound has shown promising in vitro activity against various microbial strains, indicating potential as an antimicrobial agent.
  • Cell Signaling Modulation : There is evidence that this compound may affect cellular signaling pathways, which could lead to altered cell growth and differentiation.

Biological Activity Data

Activity Type Target/Organism IC50/EC50 Value Reference
AntimicrobialE. coli15 µM
AntitumorA431 vulvar carcinoma8 µM
Enzyme InhibitionPyrimidine metabolism10 µM

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thieno[2,3-d]pyrimidine derivatives, this compound exhibited significant inhibitory effects against E. coli and other pathogenic bacteria. The IC50 values ranged from 10 µM to 15 µM, suggesting moderate potency compared to standard antibiotics.
  • Antitumor Activity : Research conducted on the A431 vulvar carcinoma cell line demonstrated that this compound inhibited cell proliferation with an IC50 value of approximately 8 µM. This indicates potential as a chemotherapeutic agent targeting specific cancer types.
  • Enzyme Targeting : Further investigations have shown that the compound affects key enzymes in the pyrimidine synthesis pathway, which is critical for both microbial and tumor cell growth. Inhibition of these pathways could lead to reduced viability in target cells.

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